molecular formula C8H9BrO B1524077 (2-Bromo-5-methylphenyl)methanol CAS No. 727985-37-7

(2-Bromo-5-methylphenyl)methanol

Cat. No.: B1524077
CAS No.: 727985-37-7
M. Wt: 201.06 g/mol
InChI Key: OWPARZXOXYSXQB-UHFFFAOYSA-N
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Description

(2-Bromo-5-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of benzyl alcohol, where the bromine atom is positioned at the second carbon and a methyl group at the fifth carbon of the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methylphenyl)methanol typically involves the bromination of 5-methylbenzyl alcohol. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from toluene. The steps include methylation, bromination, and subsequent conversion to the alcohol. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methylphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form 5-methylbenzyl alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: 2-Bromo-5-methylbenzaldehyde or 2-Bromo-5-methylbenzoic acid.

    Reduction: 5-Methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-5-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methylphenyl)methanol depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-methylphenyl)methanol
  • (2-Bromo-6-methylphenyl)methanol
  • (2-Chloro-5-methylphenyl)methanol

Uniqueness

(2-Bromo-5-methylphenyl)methanol is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound in synthetic organic chemistry.

Biological Activity

(2-Bromo-5-methylphenyl)methanol is an organic compound characterized by a bromine atom and a hydroxymethyl group attached to a phenyl ring. Its molecular formula is C9H10BrOC_9H_{10}BrO, placing it within the category of brominated aromatic alcohols. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

The presence of the bromine substituent significantly influences the compound's reactivity and biological interactions. The molecular structure can be represented as follows:

 2 Bromo 5 methylphenyl methanol C9H10BrO\text{ 2 Bromo 5 methylphenyl methanol }C_9H_{10}BrO

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various microbial strains, suggesting that this compound may also possess similar capabilities. The mechanism of action is thought to involve the disruption of microbial cell membranes or interference with essential metabolic processes.

Anticancer Potential

The compound has been evaluated for its anticancer properties, with findings suggesting that it may inhibit the growth of certain cancer cell lines. The bromine atom's presence is believed to enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells. Further investigations are necessary to elucidate the specific pathways involved in its anticancer activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key metabolic enzymes, which could be a mechanism for both antimicrobial and anticancer effects .
  • Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways that lead to therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureNotable Activities
(2-Bromo-4-fluoro-5-methylphenyl)methanolStructureAntimicrobial, anticancer
(3-Bromo-2-methylphenyl)methanolStructureAntimicrobial
(2-Bromo-5-methoxy-4-methylphenyl)methanolStructureEnzyme inhibition

The presence and position of bromine and other substituents significantly influence the biological activity of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of related bromophenol derivatives, providing insights into potential applications for this compound:

  • Enzyme Inhibition Studies : A study demonstrated that related bromophenol compounds showed Ki values ranging from 1.63 nM to 25.67 nM against various isoenzymes, indicating strong inhibitory potential .
  • Anticancer Activity : Research on structurally similar compounds revealed significant cytotoxic effects on cancer cell lines, suggesting that this compound could exhibit similar properties pending further investigation .
  • Microbial Inhibition : A comparative analysis highlighted that certain brominated compounds effectively inhibited biofilm formation in pathogenic bacteria, which is crucial for developing new antimicrobial agents .

Properties

IUPAC Name

(2-bromo-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPARZXOXYSXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70709518
Record name (2-Bromo-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727985-37-7
Record name (2-Bromo-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-5-methylphenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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